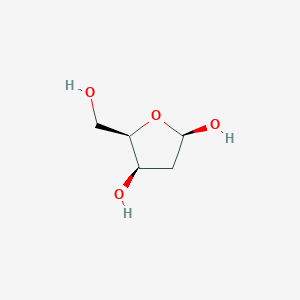
2-Deoxy-I(2)-D-threo-pentofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol is a chemical compound with a unique structure that includes a tetrahydrofuran ring substituted with hydroxymethyl and diol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol typically involves the use of starting materials such as sugars or sugar derivatives. One common method involves the reduction of a sugar derivative, such as a lactone, using a reducing agent like sodium borohydride. The reaction conditions often include an aqueous or alcoholic solvent and may require specific temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol may involve more scalable processes, such as enzymatic synthesis or fermentation. These methods can offer higher yields and greater efficiency compared to traditional chemical synthesis. Enzymatic synthesis, for example, can utilize specific enzymes to catalyze the formation of the desired compound under mild conditions, reducing the need for harsh chemicals and extreme temperatures.
Chemical Reactions Analysis
Types of Reactions
(2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, often used in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used in anhydrous solvents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute hydroxyl groups with halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction can produce various alcohols.
Scientific Research Applications
(2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme activity.
Industry: The compound can be used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism by which (2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, acting as a substrate or inhibitor. In medicinal chemistry, it may target specific molecular pathways involved in disease processes, such as viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R,6S)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol: This compound has a similar tetrahydrofuran ring structure but with additional substituents that confer different chemical properties.
Empagliflozin: A compound with a similar core structure used in the treatment of diabetes.
Uniqueness
(2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol is unique due to its specific stereochemistry and functional groups, which make it a versatile building block for various chemical and biological applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development and industrial applications further highlight its significance.
Properties
CAS No. |
1204582-48-8 |
|---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(2R,4R,5R)-5-(hydroxymethyl)oxolane-2,4-diol |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4-,5-/m1/s1 |
InChI Key |
PDWIQYODPROSQH-UOWFLXDJSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1O)CO)O |
Canonical SMILES |
C1C(C(OC1O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine](/img/structure/B14120007.png)
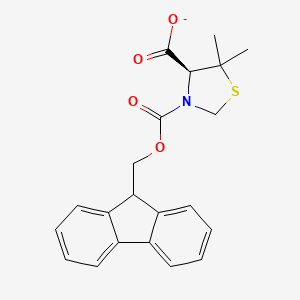
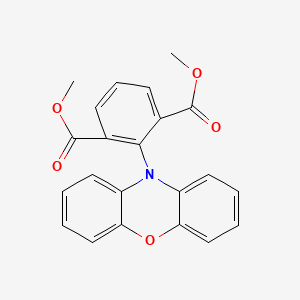
![N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120016.png)

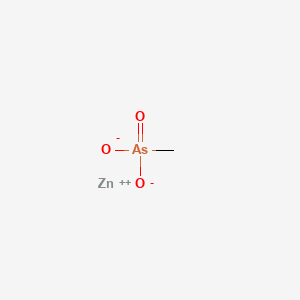

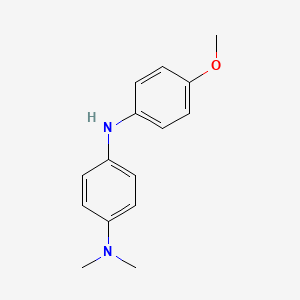
![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14120058.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120069.png)
![2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B14120084.png)
![2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B14120097.png)

![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14120104.png)
